![molecular formula C10H12N2 B571405 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- CAS No. 833458-84-7](/img/structure/B571405.png)

5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

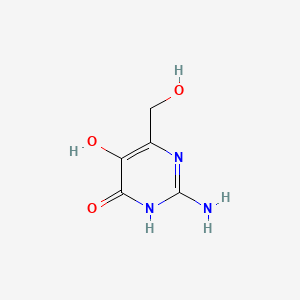

5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- is a chemical compound with the molecular formula C10H12N2 . It has been studied as a novel chemotype of CCR2 antagonists .

Synthesis Analysis

The synthesis of this compound involves a systematic structure-activity relationship study with respect to the ring size and the substitution on the naphthyridinone ring . This has led to the development of 1-arylamino-6-alkylheterocycle-6,7,8,9-tetrahydro-5H-pyrido .Molecular Structure Analysis

The molecular structure of this compound is based on a 6,7,8,9-tetrahydro-5H-pyrido[4,3-c]azepin-5-one scaffold . The molecular weight is 160.22.Applications De Recherche Scientifique

Hybrid Catalysts in Synthesis

Hybrid catalysts play a crucial role in the synthesis of complex heterocyclic compounds, offering a versatile approach for developing lead molecules with potential pharmaceutical applications. The synthesis of 5H-pyrano[2,3-d]pyrimidine scaffolds, for example, demonstrates the applicability of hybrid catalysts, including organocatalysts, metal catalysts, and nanocatalysts, in facilitating one-pot multicomponent reactions. This methodology underscores the potential for using similar catalyst systems in synthesizing related compounds like 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (Parmar, Vala, & Patel, 2023).

Methanotrophs and Biotechnological Applications

Methanotrophs, bacteria that utilize methane as their sole carbon source, highlight the biotechnological potential of microorganisms in producing valuable compounds. These bacteria can generate products like biopolymers and lipids, demonstrating the versatility of biological systems in synthesizing complex molecules. This area of research suggests potential biotechnological pathways for producing or modifying compounds similar to the one (Strong, Xie, & Clarke, 2015).

Ectoine Biosynthesis in Halotolerant Methanotrophs

The biosynthesis of ectoine, a compound accumulated by microorganisms to prevent osmotic stress, in halotolerant methanotrophs, provides insights into the genetic and enzymatic mechanisms involved in producing biologically active compounds. Understanding the biosynthetic pathways of ectoine could offer a framework for exploring the synthesis or modification of complex heterocyclic compounds like 5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- (Reshetnikov, Khmelenina, Mustakhimov, & Trotsenko, 2011).

Azepine and Azepinone in Drug Discovery

The review on the synthesis, reactions, and biological properties of seven-membered heterocyclic compounds, including azepine and azepinone, highlights the pharmacological significance of these structures. Their applications in drug discovery suggest the importance of exploring related heterocyclic compounds, offering a context in which the chemical compound might be studied (Kaur, Garg, Malhi, & Sohal, 2021).

Propriétés

IUPAC Name |

4,10-diazatricyclo[6.3.1.02,7]dodeca-2(7),3,5-triene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2/c1-2-11-6-10-8-3-7(9(1)10)4-12-5-8/h1-2,6-8,12H,3-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZQBCSVPEYDEFN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CNCC1C3=C2C=CN=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60733160 |

Source

|

| Record name | 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,9-Methano-5H-pyrido[3,4-d]azepine, 6,7,8,9-tetrahydro- | |

CAS RN |

833458-84-7 |

Source

|

| Record name | 6,7,8,9-Tetrahydro-5H-5,9-methanopyrido[3,4-d]azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60733160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6'-[Ethyl(3-methylbutyl)amino]-2'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B571330.png)

![2H-Pyrido[2,3-e][1,3]thiazine](/img/structure/B571333.png)

![bis[bis(4-sulfophenyl)-1,2,4-triazin-3-yl]pyridine sodium](/img/structure/B571334.png)

![Cyclopropa[3,4]cyclopenta[1,2-b]quinoxaline](/img/structure/B571340.png)

![2-[3-(Carboxymethyl)-5,10-dioxo-4,6-dipropyl-1,2,8,9-tetrahydropyrido[3,2-g]quinolin-7-yl]acetic acid](/img/structure/B571344.png)